molecular formula C10H11ClN2O5S B1351070 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine CAS No. 22179-31-3

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Cat. No. B1351070
CAS RN: 22179-31-3
M. Wt: 306.72 g/mol
InChI Key: ZWXQXPHBRFHIRB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound with the molecular formula ClC6H3(NO2)SO2Cl1. It is also known as 4-Chloro-3-nitrobenzenesulfonyl chloride1. This compound is used in various applications, including the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity1.



Synthesis Analysis

The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not explicitly mentioned in the search results. However, benzenesulfonyl chloride, a related compound, can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts2.



Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonyl chloride group13. The IUPAC Standard InChIKey for this compound is SEWNAJIUKSTYOP-UHFFFAOYSA-N13.



Chemical Reactions Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can participate in various chemical reactions. For instance, it can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property1.



Physical And Chemical Properties Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a powder with a melting point of 59-60 °C (lit.)1. It has a molecular weight of 256.061 and a density of 1.7±0.1 g/cm35.


Scientific Research Applications

Morpholine Derivatives in Chemical and Pharmacological Research

  • Chemical and Pharmacological Interest : Morpholine and its derivatives, including pyrans, have shown a broad spectrum of pharmacological activities. These compounds have been explored for their potential in various pharmacological profiles, indicating the versatility of the morpholine ring in drug design. The research summarizes developments in methodologies and pharmacological activities of morpholine and pyran analogues, highlighting their significance in medicinal chemistry (Asif & Imran, 2019).

Nitrated Phenols in Environmental Studies

  • Atmospheric Occurrence and Impact : A review of nitrophenols, including their atmospheric occurrence and sources, elucidates the environmental impact of nitrated compounds. This research addresses the analytical techniques for nitrophenols detection and their formation processes, offering insights into the behavior of nitrated aromatic compounds in the environment (Harrison et al., 2005).

Advanced Applications of Related Chemical Structures

  • Antisense Oligonucleotides : The use of morpholino oligomers as antisense agents to inhibit gene function showcases the application of morpholine derivatives in molecular biology and genetics. This review discusses the successes and limitations of morpholinos in targeting gene function across various model organisms, providing a glimpse into the utility of morpholine-based compounds in scientific research (Heasman, 2002).

Safety And Hazards

The safety and hazards of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.


Future Directions

The future directions of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, given its use in the synthesis of various compounds, it is likely to continue to be an important reagent in organic chemistry.


properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXQXPHBRFHIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380499
Record name 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

CAS RN

22179-31-3
Record name 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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